![molecular formula C11H24N2S B12864592 Ethyl[2-(thiomorpholin-4-yl)pentyl]amine](/img/structure/B12864592.png)
Ethyl[2-(thiomorpholin-4-yl)pentyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is an organic compound with the molecular formula C12H26N2S It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine typically involves the reaction of thiomorpholine with an appropriate alkylating agent. One common method is the alkylation of thiomorpholine with 2-bromoethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
Ethyl[2-(thiomorpholin-4-yl)pentyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The nitrogen atom in the thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or sulfonates are common reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various alkylated thiomorpholine derivatives.
科学的研究の応用
Ethyl[2-(thiomorpholin-4-yl)pentyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Methyl[2-(thiomorpholin-4-yl)ethyl]amine: Similar structure but with a methyl group instead of an ethyl group.
(2-ethylbutyl)[2-(thiomorpholin-4-yl)ethyl]amine: Contains an ethylbutyl group instead of an ethyl group.
Uniqueness
Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C11H24N2S |
|---|---|
分子量 |
216.39 g/mol |
IUPAC名 |
N-ethyl-2-thiomorpholin-4-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2S/c1-3-5-11(10-12-4-2)13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3 |
InChIキー |
VPLFJITXWATOOZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CNCC)N1CCSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
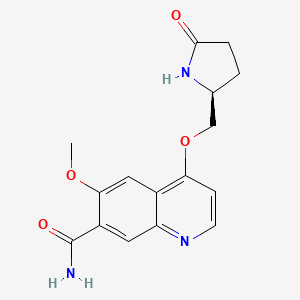
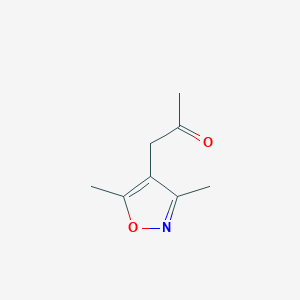
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
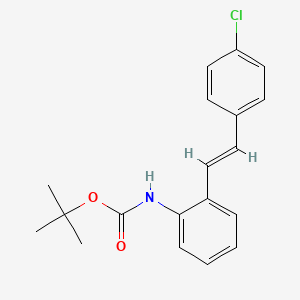
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)


![1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864568.png)

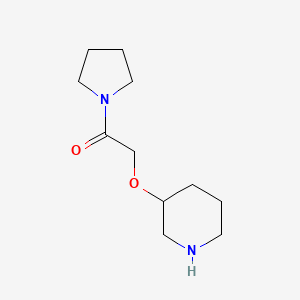

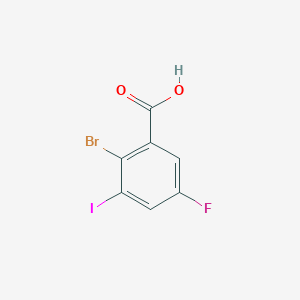
![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
